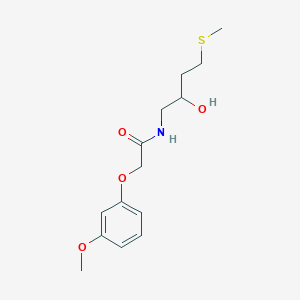

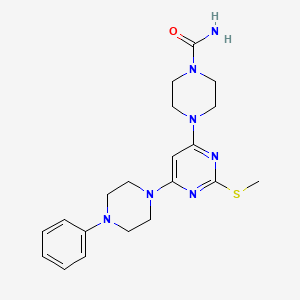

![molecular formula C22H29N5O2S B2695595 1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide CAS No. 1189907-58-1](/img/structure/B2695595.png)

1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide, also known as BzATP, is a purinergic receptor agonist that has been extensively studied in the field of neuroscience. It is a synthetic compound that is commonly used in laboratory experiments to study the function and mechanism of purinergic receptors.

Wissenschaftliche Forschungsanwendungen

Antiviral Agents

Research on symmetric molecules bearing a prolinamide core has led to the development of compounds with significant inhibitory activity against Hepatitis C Virus (HCV). These compounds include terminal carbamate caps of variable sizes and nature, highlighting the versatility of the prolinamide structure in antiviral drug development. For instance, a compound with an unnatural capping residue showed high activity against multiple HCV genotypes, outperforming clinically approved NS5A inhibitors in some cases, indicating its potential as a safer and more effective antiviral agent (Abdel Karim et al., 2020).

Organocatalysis in Asymmetric Synthesis

Prolinamide derivatives have been applied as effective organocatalysts in asymmetric synthesis. These applications demonstrate the utility of prolinamide-based compounds in facilitating highly selective chemical reactions. For example, sugar-based prolinamide organocatalysts were shown to catalyze asymmetric aldol reactions with high levels of diastereoselectivity and enantioselectivity, offering a mild and efficient approach for the synthesis of complex molecules (Agarwal & Peddinti, 2012). Additionally, L-prolinamide derivatives catalyzed direct aldol reactions, providing a strategy for designing new organic catalysts for asymmetric transformations (Tang et al., 2004).

Inhibitors for Medical Applications

The prolinamide structure has been utilized in the synthesis of inhibitors targeting specific enzymes. For instance, analogs of a specific prolinamide compound were synthesized and tested as inhibitors of human neutrophil elastase (HNE), leading to the development of a potent orally active prodrug (Burkhart et al., 1995). Another study synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, identifying compounds with significant inhibitory potency (Sugimoto et al., 1990).

Molecular Recognition and HDAC Inhibitors

Prolinamide derivatives have been explored for their potential in molecular recognition and as inhibitors of histone deacetylases (HDACs). A specific prolinamide derivative demonstrated the ability for selective molecular recognition of nucleotides in aqueous solutions, indicating its potential application in biochemical and medical research (Gao et al., 2003). Furthermore, research into aroyl-pyrrole-hydroxy-amides (APHAs), a new class of synthetic HDAC inhibitors, showcased the design and synthesis of potent compounds through structure-based drug design, underscoring the role of prolinamide derivatives in developing new therapeutic agents (Ragno et al., 2004).

Eigenschaften

IUPAC Name |

N-ethyl-1-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2S/c1-3-23-22(29)18-8-10-27(11-9-18)19-12-21(26-15-25-19)30-14-20(28)24-13-17-6-4-16(2)5-7-17/h4-7,12,15,18H,3,8-11,13-14H2,1-2H3,(H,23,29)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNFAWSFKRPAEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2695512.png)

![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate](/img/structure/B2695525.png)

![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2695529.png)

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)

![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2695535.png)